

# A Comprehensive Technical Guide to 2-(Pyridin-4-yl)benzo[d]thiazole

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Compound of Interest

Compound Name: 2-(Pyridin-4-yl)benzo[d]thiazole

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This document provides an in-depth overview of **2-(Pyridin-4-yl)benzo[d]thiazole**, a heterocyclic compound of significant interest in medicinal chemistry. It covers its chemical identity, physicochemical properties, synthesis protocols, and its emerging role in drug development, particularly as a urease inhibitor and a scaffold for anticancer agents.

## **Chemical Identity and Nomenclature**

**2-(Pyridin-4-yl)benzo[d]thiazole** is a bicyclic aromatic compound featuring a pyridine ring attached to a benzothiazole moiety at the 2-position.

- IUPAC Name: 2-(Pyridin-4-yl)-1,3-benzothiazole
- Common Name: 2-(4-Pyridyl)benzothiazole, often abbreviated as BTA.[1]
- CAS Number: 2295-38-7[2][3]
- Molecular Formula: C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>S[2][3]

#### Synonyms:

- Benzothiazole, 2-(4-pyridinyl)-[2]
- 2-(4-Pyridinyl)benzothiazole[2]



- H 223[2]
- NSC 38712[2]

## **Physicochemical Properties**

The key physicochemical properties of **2-(Pyridin-4-yl)benzo[d]thiazole** are summarized in the table below. These parameters are crucial for assessing its drug-likeness and behavior in biological systems.

Property	Value	Reference
Molecular Weight	212.27 g/mol	[2][3]
Exact Mass	212.040819 g/mol	
Melting Point	126-132 °C	[2][3]
Boiling Point	393 °C at 760 mmHg	[3]
Density	1.288 g/cm <sup>3</sup>	[2][3]
XLogP3	3.358	[2]
PSA (Polar Surface Area)	54.02 Ų	[2]
Refractive Index	1.693	[2][3]
Vapor Pressure	$5 \times 10^{-6}$ mmHg at $25^{\circ}$ C	[2]
Flash Point	188.4 °C	[2]

# **Synthesis and Experimental Protocols**

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and direct approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde.[4]

A widely adopted method for synthesizing **2-(Pyridin-4-yl)benzo[d]thiazole** involves the condensation of 2-aminobenzenethiol with isonicotinaldehyde (pyridine-4-carboxaldehyde).[4]



#### Materials:

- 2-aminobenzenethiol
- Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
- Dimethylacetamide (DMA)
- Sodium bisulfite (NaHSO₃)
- Microwave reactor or conventional heating setup

#### Procedure:

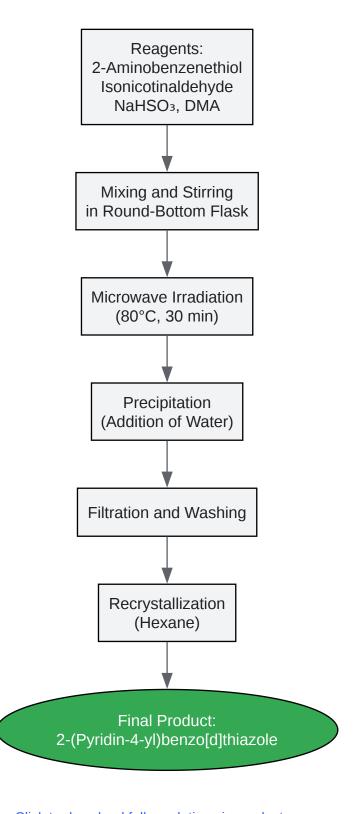
- A mixture of sodium bisulfite (10 mmol) and dimethylacetamide (2.0 mL) is added to a 10 mL round-bottom flask and stirred until homogenized.
- 2-aminobenzenethiol (5.0 mmol) is added to the mixture, followed by isonicotinaldehyde (5.5 mmol).
- The reaction mixture is then subjected to microwave irradiation for 30 minutes at 80 °C or refluxed under conventional heating.[1]
- After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
- The crude solid is collected by filtration, washed with water, and purified by recrystallization (e.g., from hexane) to yield **2-(Pyridin-4-yl)benzo[d]thiazole** as a beige solid.[1][2]

#### Characterization Data:

- Yield: 90%[1]
- <sup>1</sup>H NMR (200 MHz, DMSO-d<sub>6</sub>): δ 8.80 (s, 2H), 8.01-8.20 (m, 4H), 7.59 (s, 2H)[1]
- <sup>13</sup>C NMR (50 MHz, DMSO-d<sub>6</sub>): δ 164.8, 153.2, 150.8, 139.4, 134.7, 126.9, 126.2, 123.4, 122.5, 120.8[1]



• LCMS-IT-TOF (m/z): Calculated for C<sub>12</sub>H<sub>9</sub>N<sub>2</sub>S [M+H]<sup>+</sup>: 213.0481, Found: 213.0422[1]



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Caption: Workflow for the synthesis of **2-(Pyridin-4-yl)benzo[d]thiazole**.



## **Applications in Drug Development**

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] **2-(Pyridin-4-yl)benzo[d]thiazole**, in particular, has shown significant promise in two key areas: urease inhibition and cancer therapy.

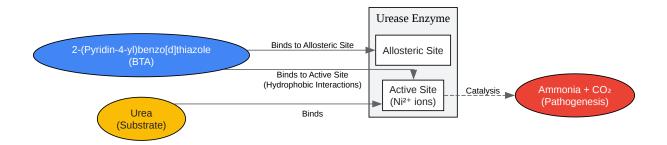
Urease is a nickel-containing enzyme essential for the survival of various pathogens, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. Inhibition of urease is a key therapeutic strategy to combat H. pylori infections.

**2-(Pyridin-4-yl)benzo[d]thiazole** (BTA) has been identified as a potent inhibitor of jack bean urease, exhibiting a mixed-inhibitor mechanism of action.[1] Its inhibitory activity has been quantitatively assessed and compared with its benzimidazole analogue (BIA).

Compound	Urease Inhibition IC₅₀ (mM)	Anti-H. pylori MIC (μM)
ВТА	0.77	38 - 150
BIA	2.14	20 - 164
Omeprazole (Control)	-	46 - 185
Hydroxyurea (Control)	-	1683 - >3366
Data sourced from SciELO.[1]		

Spectroscopic studies, including UV-Vis, molecular fluorescence, and circular dichroism, have revealed that BTA interacts with urease primarily through hydrophobic forces, leading to a static fluorescence quenching mechanism.[1][6] This interaction induces conformational changes in the enzyme, contributing to its inhibition.





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Caption: Mixed-inhibition mechanism of urease by BTA.

The pyridine-thiazole hybrid scaffold is a recurring motif in the design of novel anticancer agents.[7][8] These compounds exert their effects through various mechanisms, including the inhibition of critical cellular enzymes. While direct cytotoxic data for **2-(Pyridin-4-yl)benzo[d]thiazole** is context-specific, related derivatives have shown high antiproliferative activity.

For instance, the derivative 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated a potent IC $_{50}$  of 0.57  $\mu$ M in HL-60 leukemia cells, while showing significantly lower toxicity (>50  $\mu$ M) in normal human cell lines.[7] The mechanism of action for some of these derivatives is linked to the induction of genetic instability in tumor cells, potentially through the inhibition of enzymes like Poly (ADP-ribose) polymerase (PARP).[7] Other thiazole-bearing drugs, such as Dasatinib and Dabrafenib, function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[7]

## Conclusion

**2-(Pyridin-4-yl)benzo[d]thiazole** is a versatile heterocyclic compound with a well-defined synthesis and significant potential for drug development. Its potent activity as a urease inhibitor makes it a strong candidate for the development of new treatments for H. pylori infections. Furthermore, its core structure serves as a valuable scaffold for designing novel anticancer agents. The detailed protocols and quantitative data presented in this guide offer a solid



foundation for researchers and scientists to explore and expand upon the therapeutic applications of this promising molecule.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(Pyridin-4-yl)benzo[d]thiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205329#2-pyridin-4-yl-benzo-d-thiazole-iupacname]

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